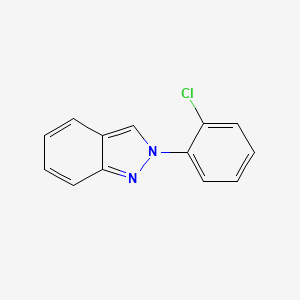

2-(2-Chlorophenyl)-2H-indazole

Description

Significance of the Indazole Nucleus in Contemporary Chemical Research

The indazole nucleus is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. pnrjournal.com This versatility has led to the incorporation of the indazole scaffold into a wide array of pharmacologically active compounds. pnrjournal.comnih.gov Researchers have successfully developed indazole-containing molecules with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. nih.govscielo.brajrconline.org

The ability to functionalize the indazole ring at various positions, particularly at the N1 and N2 positions of the pyrazole (B372694) ring, allows for the fine-tuning of a compound's physicochemical and pharmacological properties. pnrjournal.com This structural adaptability makes the indazole scaffold a highly attractive starting point for the design and synthesis of novel therapeutic agents. nih.gov Several FDA-approved drugs, such as the antiemetic Granisetron and the anticancer agent Axitinib, feature the indazole core, underscoring its clinical importance. pnrjournal.com

Overview of 2H-Indazole Derivatives in Medicinal Chemistry

While the 1H-indazole isomer is more common, 2H-indazole derivatives have emerged as a distinct and valuable class of compounds in medicinal chemistry. nih.govresearchgate.net The substitution pattern on the 2H-indazole core can significantly influence the molecule's biological activity. Research has shown that 2H-indazole derivatives possess a range of therapeutic potentials, including antimicrobial and anti-inflammatory effects. nih.govresearchgate.netdntb.gov.ua

For instance, studies on various 2-phenyl-2H-indazole derivatives have demonstrated their efficacy against protozoal parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govresearchgate.net Some of these compounds have exhibited greater potency than the standard drug, metronidazole. pnrjournal.comnih.gov Furthermore, certain 2,3-diphenyl-2H-indazole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. nih.govresearchgate.net The dual antimicrobial and anti-inflammatory potential of these 2H-indazole derivatives makes them promising candidates for further drug development. nih.govresearchgate.net

Research Trajectory Pertaining to 2-(2-Chlorophenyl)-2H-indazole and its Analogs

The specific compound, this compound, has been synthesized and characterized in several chemical studies. rsc.orgrsc.org Its synthesis is often achieved through methods like the copper-catalyzed regioselective cross-coupling reaction of 1H-indazole with a diaryliodonium salt or through base-catalyzed C-H deprotonation and cyclization. rsc.orgrsc.org

Research on analogs of this compound has provided insights into the structure-activity relationships of this class of compounds. For example, the related compound, 2-(4-Chlorophenyl)-2H-indazole, has been synthesized and evaluated for its antiprotozoal activity, showing notable potency. nih.govmdpi.com The substitution pattern on the phenyl ring attached to the N2 position of the indazole core appears to be a critical determinant of biological activity.

Further exploration of analogs includes the synthesis of more complex structures, such as 2-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-8-methyl-2H,4H,5H-furo[2,3-g]indazole-7-carboxamide, which highlights the efforts to create diverse libraries of indazole derivatives for screening in various biological assays. chemdiv.com The investigation of indazole N-oxides, including a 2-(4-chlorophenyl) derivative, has also been undertaken to explore their potential as antiprotozoal agents. uchile.cl

Below are tables summarizing key research findings and synthetic methodologies related to this compound and its analogs.

Table 1: Selected 2-Aryl-2H-Indazole Analogs and Their Reported Activities

| Compound Name | Reported Activity/Significance | Reference |

| 2-(4-Chlorophenyl)-2H-indazole | Potent antiprotozoal agent | nih.govmdpi.com |

| 2,3-Diphenyl-2H-indazole derivatives | In vitro growth inhibition against Candida albicans and Candida glabrata, COX-2 inhibition | nih.govresearchgate.net |

| 2-(4-Chlorophenyl)-3-cyano-2H-indazole N1-oxide | Antichagasic and leishmanocidal properties | uchile.cl |

Table 2: Synthetic Approaches for 2-Aryl-2H-Indazoles

| Synthetic Method | Description | Reference |

| Copper-Catalyzed Cross-Coupling | Regioselective reaction of 1H-indazole with hypervalent iodine reagents. | rsc.org |

| Base-Catalyzed Cyclization | Efficient synthesis from substituted o-toluidine (B26562) and nitrosobenzene. | rsc.org |

| Cadogan Reaction | Reductive cyclocondensation of Schiff bases using P(OEt)3. | nih.gov |

| Palladium-Catalyzed Amination | Intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. | organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C13H9ClN2 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

2-(2-chlorophenyl)indazole |

InChI |

InChI=1S/C13H9ClN2/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15-16/h1-9H |

InChI Key |

IVCFCBFKOKSJOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C3C=CC=CC3=N2)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 2 Chlorophenyl 2h Indazole Derivatives

Correlating Substituent Effects on Biological Activity

The biological activity of 2-(2-Chlorophenyl)-2H-indazole derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring. These modifications can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Halogenation of the phenyl ring in 2-phenyl-2H-indazole derivatives plays a critical role in their biological activity. Studies have shown that the introduction of halogens can significantly alter the potency of these compounds. For instance, in the context of antiprotozoal activity, a 4-chlorophenyl substitution at the 2-position of the indazole ring has been shown to be highly effective. nih.gov

Research on haspin inhibitors revealed that ortho-halogen substitutions on the phenyl ring led to a marked improvement in potency. uni-saarland.de Specifically, an o-chlorophenyl derivative demonstrated enhanced activity compared to its unsubstituted phenyl counterpart. uni-saarland.de However, moving the fluoro substituent from the ortho to the meta or para position resulted in reduced activity, highlighting the importance of the substitution pattern. uni-saarland.de

A study on the synthesis of halogenated 2H-indazoles reported that various substituents on the N-phenyl ring, including both electron-donating and electron-withdrawing groups, were well-tolerated, yielding the desired products in high yields. nih.gov This suggests that a diverse range of halogenated derivatives can be synthesized for further biological evaluation. nih.gov

| Table 1: Effect of Halogenation on Biological Activity | |

| Compound/Substitution | Observed Effect |

| 2-(4-Chlorophenyl)-2H-indazole | Potent antiprotozoal activity. nih.gov |

| o-Chlorophenyl derivative | Marked improvement in haspin inhibition. uni-saarland.de |

| m- or p-Fluoro substituents | Reduced haspin inhibitory activity compared to ortho substitution. uni-saarland.de |

| Halogenated 2H-indazoles | Synthesized in good to excellent yields, allowing for diverse SAR studies. nih.gov |

The electronic properties of substituents on the 2-phenyl ring are a key determinant of the biological activity of 2H-indazole derivatives. Generally, electron-withdrawing groups on the phenyl ring have been found to enhance the antiprotozoal activity of these compounds. researchgate.net

In the synthesis of 3-alkenyl-2H-indazoles, the presence of an electron-withdrawing group at the meta or para position of the phenyl ring significantly decreased the reaction yield. d-nb.info Conversely, electron-donating groups had a negligible effect on the yield. d-nb.info This indicates that the electronic nature of the substituent can influence not only the biological activity but also the synthetic accessibility of these derivatives.

A study on the visible-light-induced cyanomethylation of 2H-indazoles showed that substrates with either electron-donating (e.g., -OMe, -Me) or electron-withdrawing (e.g., -F, -Cl, -Br) groups on the indazole ring reacted efficiently. acs.org However, for substituents on the N-2-phenyl ring, electron-withdrawing groups like fluoro, chloro, bromo, trifluoromethyl, and cyano resulted in good yields of the desired products. acs.org

Research on pyrazole-tetrazole hybrids also suggests that compounds with electron-withdrawing substituents are more potent than those with electron-donating groups, with the para position being the most favorable. mdpi.com

| Table 2: Influence of Electronic Effects on Activity/Reactivity | |

| Substituent Type | Observed Effect |

| Electron-withdrawing groups (general) | Favor antiprotozoal activity. researchgate.net |

| Electron-withdrawing groups (m-, p-positions) | Decreased yield in 3-alkenyl-2H-indazole synthesis. d-nb.info |

| Electron-donating groups | Negligible effect on yield in 3-alkenyl-2H-indazole synthesis. d-nb.info |

| Electron-donating/withdrawing groups on indazole ring | Efficiently reacted in cyanomethylation. acs.org |

| Electron-withdrawing groups on N-2-phenyl ring | Good yields in cyanomethylation. acs.org |

| Electron-withdrawing groups (pyrazole-tetrazole hybrids) | More potent than electron-donating groups. mdpi.com |

Influence of Halogenation Patterns on the Phenyl Ring

Positional Isomerism and Bioactivity Profiling (e.g., Comparison of ortho- vs. para-Chlorophenyl Derivatives)

The position of a substituent on the phenyl ring can have a profound impact on the biological activity of 2-(phenyl)-2H-indazole derivatives. This is often due to steric and electronic differences between the isomers.

In the context of anti-angiogenic agents, para-substituted benzyl (B1604629) derivatives, including the 4-chloro analog, consistently demonstrate potent activity. This is attributed to optimal steric and electronic interactions with the biological targets. In contrast, the ortho-substituted isomer, 2-(2-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole, was synthesized in a significantly lower yield, which may limit its practical application.

Studies on haspin inhibitors have shown that an ortho-chlorophenyl derivative exhibited a marked improvement in potency. uni-saarland.de Conversely, research on other heterocyclic systems has indicated that para-substituted derivatives can be more potent than their ortho-substituted counterparts. mdpi.com For instance, in a series of KDM5B inhibitors, para-substituted compounds showed greater potency than ortho-substituted ones. mdpi.com

Furthermore, research into the halogenation of 2H-indazoles has revealed that steric hindrance from meta-substituents on the phenyl ring can lead to lower yields compared to para-substituents. nih.govsemanticscholar.org This highlights how the substituent's position can influence synthetic feasibility.

| Table 3: Comparison of ortho- vs. para-Chlorophenyl Derivatives | |

| Isomer | Observed Properties/Activity |

| para-Chlorophenyl | Potent anti-angiogenic activity. |

| ortho-Chlorophenyl | Lower synthetic yield compared to para-isomer. |

| ortho-Chlorophenyl | Improved potency as a haspin inhibitor. uni-saarland.de |

| para-Substituted (general) | Can be more potent than ortho-isomers in some systems (e.g., KDM5B inhibitors). mdpi.com |

| meta-Substituted (general) | Lower synthetic yields due to steric hindrance compared to para-isomers. nih.govsemanticscholar.org |

Activity Landscape Analysis of Indazole Scaffolds

Activity landscape analysis is a powerful tool in medicinal chemistry that helps to visualize the relationship between structural similarity and biological activity. researchgate.net This approach can identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in potency. researchgate.net These cliffs are particularly informative for understanding key structural features that drive biological activity.

The indazole scaffold is considered a privileged structure due to its ability to interact with a wide range of biological targets, including enzymes, receptors, and transporters. samipubco.com Its planar geometry facilitates strong interactions with aromatic residues in protein binding pockets through π-π stacking, while the nitrogen atoms can act as hydrogen bond donors or acceptors. samipubco.com

The synthetic accessibility of the indazole core allows for the rapid generation of diverse compound libraries for SAR studies, enabling medicinal chemists to fine-tune the pharmacological properties of these derivatives. samipubco.com Activity landscape analysis of indazole derivatives has been used to explore their potential as antiprotozoal agents. nih.gov These studies have confirmed that certain derivatives are promising leads and that the 5-nitroindazolin-3-one system is a novel scaffold for anti-Trypanosoma cruzi agents. nih.gov

By systematically exploring the "activity landscape" of indazole scaffolds, researchers can gain a deeper understanding of the SAR and identify promising candidates for further development. researchgate.netnih.gov

Investigations into the Biological Activities and Molecular Mechanisms of 2 2 Chlorophenyl 2h Indazole Derivatives

Antiprotozoal Efficacy and Target Interactions (In Vitro Studies)

Derivatives of 2H-indazole have demonstrated significant potential as antiprotozoal agents in laboratory settings. mdpi.comnih.gov

Entamoeba histolytica is the protozoan parasite responsible for amoebiasis, a disease that can lead to significant morbidity and mortality worldwide. mdpi.com In vitro studies have shown that 2-phenyl-2H-indazole derivatives exhibit notable activity against this parasite. mdpi.comnih.gov For instance, a series of 2-phenyl-2H-indazole derivatives were evaluated for their antiprotozoal effects. The results, expressed as the half-maximal inhibitory concentration (IC50), indicated that several compounds were potent inhibitors of E. histolytica growth. mdpi.com One study highlighted that the presence of electron-withdrawing groups on the 2-phenyl ring tended to enhance antiprotozoal activity. nih.govresearchgate.net

Specifically, the compound 2-(4-chlorophenyl)-2H-indazole (a positional isomer of the titular compound) was identified as one of the most active derivatives against E. histolytica. mdpi.com Further structural modifications, such as the introduction of a phenyl group at the 3-position, were also explored. For example, the corresponding 2,3-diphenyl-2H-indazole derivative showed a twofold increase in potency against E. histolytica compared to its 2-phenyl analog. mdpi.com

Giardia intestinalis (also known as G. lamblia or G. duodenalis) is an intestinal parasite that causes giardiasis, a common diarrheal disease. mdpi.com The in vitro efficacy of 2-phenyl-2H-indazole derivatives has also been established against this protozoan. mdpi.comnih.gov Many of these derivatives have shown IC50 values below 1 µM, indicating greater potency than the standard drug, metronidazole. lookchem.comresearchgate.net

In a comparative study, 2-(4-chlorophenyl)-2H-indazole was again found to be one of the most effective compounds against G. intestinalis. mdpi.com The research also revealed that the introduction of a phenyl group at position 3 could modulate the activity. While some 2,3-diphenyl derivatives retained or slightly increased their potency, the improvement was not always substantial. mdpi.com

Trichomonas vaginalis is the causative agent of trichomoniasis, a prevalent sexually transmitted infection. mdpi.comencyclopedia.pub In vitro testing has demonstrated the potent activity of 2-phenyl-2H-indazole derivatives against this parasite. mdpi.comnih.gov Several compounds in this class have exhibited IC50 values in the sub-micromolar range, surpassing the activity of metronidazole.

Consistent with the findings for the other protozoa, 2-(4-chlorophenyl)-2H-indazole was among the most active derivatives against T. vaginalis. mdpi.com The structure-activity relationship studies indicated that substituents on the 2-phenyl ring play a crucial role in determining the trichomonacidal activity. nih.gov

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov Research has extended to indazole N-oxide derivatives, which have been synthesized and evaluated for their leishmanicidal properties. researchgate.net One study reported that among a series of synthesized indazole N-oxides, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide displayed leishmanicidal activity against three different Leishmania strains. researchgate.net These N-oxide derivatives represent a synthetically accessible and biologically relevant class of compounds with potential for further development. escholarship.org

To understand how these indazole derivatives exert their antiprotozoal effects, researchers have investigated their potential molecular mechanisms. For indazole N-oxide derivatives active against Trypanosoma cruzi (the agent of Chagas disease), studies involving electrochemical behavior and electron spin resonance experiments were conducted. researchgate.net These investigations suggest that the biological activity may be related to the compound's redox properties. researchgate.net

Furthermore, considering the inflammatory response often associated with parasitic infections, some studies have explored the dual potential of these compounds as both antimicrobial and anti-inflammatory agents. mdpi.com The inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, has been evaluated for some 2,3-diphenyl-2H-indazole derivatives. mdpi.comresearchgate.netnih.gov This suggests a multi-target potential for these compounds. For Leishmania, the enzyme leishmanolysin GP63 has been identified as a potential target for other heterocyclic compounds like benzimidazoles, and similar targets could be relevant for indazole derivatives. researchgate.net

Leishmanicidal Activity of Indazole N-Oxide Derivatives

Antimicrobial and Antifungal Spectrum (In Vitro Studies)

The biological evaluation of 2H-indazole derivatives has not been limited to protozoa. Their efficacy against various bacterial and fungal strains has also been a subject of investigation. nih.govcbijournal.com

A study involving a series of 2H-indazole derivatives tested their activity against the bacteria Escherichia coli and Salmonella enterica serovar Typhi, as well as the yeasts Candida albicans and Candida glabrata. mdpi.comlookchem.com The results showed that two 2,3-diphenyl-2H-indazole derivatives, in particular, exhibited in vitro growth inhibition against both Candida species. mdpi.comresearchgate.net

Another study focused on a different class of indazole derivatives, 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, and evaluated their in vitro antibacterial and antifungal activities. tandfonline.com Compounds with electron-withdrawing groups, such as chloro, nitro, and bromo substituents, were found to be more potent against the tested bacterial and fungal strains than the standard drugs ciprofloxacin (B1669076) and fluconazole, respectively. tandfonline.com Additionally, a series of 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and screened for their in vitro antibacterial and antifungal activities, showing promising results against selected microorganisms. scielo.br

Antibacterial Activities

The antibacterial potential of the indazole scaffold has been explored against various bacterial strains. mdpi.com Research has shown that the specific substitutions on the indazole ring are crucial in determining the antibacterial efficacy. For instance, a study on 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols demonstrated that the nature of the substituent on the phenyl rings influenced the extent of activity. tandfonline.com Compounds with electron-donating groups like methyl (CH₃) and methoxy (B1213986) (OCH₃) were potent against Staphylococcus aureus and β-Hemolytic streptococcus. tandfonline.com Conversely, derivatives with electron-withdrawing groups such as chloro (Cl) and nitro (NO₂) showed activity against Vibrio cholerae and Salmonella typhi. tandfonline.com

However, not all indazole derivatives exhibit broad-spectrum antibacterial action. In one study, a series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives were found to be largely inactive against tested strains of Escherichia coli and Salmonella enterica serovar Typhi, suggesting these particular compounds are more selective as antiprotozoal agents. nih.gov Another report identified some 3-phenyl-1H-indazole derivatives as inhibitors of DNA gyrase B, indicating a potential mechanism for their antibacterial effects. mdpi.com

Table 1: Antibacterial Activity of Selected 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ol Derivatives

| Compound | Substituent | Bacterial Strain | Activity |

| 26 | 4-CH₃ | S. aureus, β-H. streptococcus | Potent |

| 29 | 4-OCH₃ | S. aureus, β-H. streptococcus | Potent |

| 27 | 4-Cl | V. cholerae, S. typhi | Active |

| 28 | 4-NO₂ | V. cholerae, S. typhi | Active |

Data sourced from a study on 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols. tandfonline.com

Antifungal Activities (e.g., Candida albicans, Candida glabrata)

Several studies have highlighted the promising antifungal properties of 2H-indazole derivatives, particularly against opportunistic yeast pathogens like Candida albicans and Candida glabrata. mdpi.comnih.govresearchgate.net The emergence of drug-resistant Candida strains necessitates the search for new antifungal agents, and indazoles have emerged as a promising chemical class. researchgate.netresearchgate.net

In a notable study, two 2,3-diphenyl-2H-indazole derivatives, specifically compounds 18 and 23 , demonstrated in vitro growth inhibition against both C. albicans and C. glabrata. mdpi.comnih.gov Further research into the structure-activity relationships of indazole derivatives revealed that 3-phenyl-1H-indazole moieties showed the most significant and broad anticandidal activity against multiple Candida strains. researchgate.netmdpi.com The molecular simplification of the 2,3-diphenylindazole structure was found to enhance the antifungal activity against the tested Candida species. mdpi.com

Table 2: Antifungal Activity of Selected 2,3-Diphenyl-2H-indazole Derivatives

| Compound | Target Yeast | Outcome | Reference |

| 18 | Candida albicans, Candida glabrata | In vitro growth inhibition | mdpi.com, nih.gov |

| 23 | Candida albicans, Candida glabrata | In vitro growth inhibition | mdpi.com, nih.gov |

Exploration of Antimicrobial Mechanisms (e.g., Lanosterol (B1674476) 14α-demethylase inhibition)

The primary mechanism for the antifungal action of many heterocyclic compounds, including azole antifungals, is the inhibition of lanosterol 14α-demethylase (CYP51). ijrps.complos.org This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi; its inhibition disrupts the fungal cell membrane integrity. ijrps.comomicsonline.org Investigations into the mechanism of indazole derivatives suggest a similar mode of action.

Molecular docking studies have been performed to understand the interaction between indazole derivatives and the active site of lanosterol 14α-demethylase. researchgate.net These in silico analyses predict that indazole compounds can bind effectively to the enzyme, potentially inhibiting its function. researchgate.netnih.gov For example, docking studies with N-phenylbenzo[g]indazole derivatives against the CYP51 enzyme (PDB ID: 1EA1) indicated a strong binding affinity, corroborating in vitro antifungal results. researchgate.net This suggests that, like established azole drugs, the antifungal effect of these indazole derivatives likely stems from the disruption of ergosterol synthesis via CYP51 inhibition. researchgate.netnih.gov For antibacterial action, inhibition of DNA gyrase B has been identified as a potential mechanism for some indazole derivatives. mdpi.com

Anti-inflammatory Modulations (In Vitro and In Silico Approaches)

The indazole scaffold is present in compounds known for their anti-inflammatory properties. mdpi.comontosight.airesearchgate.net Research has focused on designing 2H-indazole derivatives as dual antimicrobial and anti-inflammatory agents, recognizing that many infectious diseases involve an inflammatory response. mdpi.comnih.gov

Cyclooxygenase-2 (COX-2) Inhibition Studies

A key target for anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing pro-inflammatory prostaglandins. nih.gov Several 2H-indazole derivatives have been synthesized and evaluated for their ability to selectively inhibit COX-2. nih.govmdpi.com

In vitro and in silico evaluations have confirmed the COX-2 inhibitory potential of certain 2,3-diphenyl-2H-indazole derivatives. mdpi.comnih.gov Specifically, compounds 18 , 21 , 23 , and 26 from one study displayed in vitro inhibitory activity against human COX-2. mdpi.comnih.gov Another study investigating various indazoles found a concentration-dependent inhibition of COX-2, with 5-aminoindazole (B92378) showing a maximum inhibition of 78% at a concentration of 50 μM and an IC₅₀ value of 12.32 μM. nih.gov These findings underscore the potential of the indazole framework in developing selective COX-2 inhibitors. nih.govmdpi.com

Table 3: In Vitro COX-2 Inhibition by Selected Indazole Derivatives

| Compound | % Inhibition of COX-2 (at 50 μM) | IC₅₀ (μM) | Reference |

| Indazole | 70% | 23.42 | nih.gov |

| 5-Aminoindazole | 78% | 12.32 | nih.gov |

| 6-Nitroindazole | 68% | 19.22 | nih.gov |

| Celecoxib (Standard) | - | 5.10 | nih.gov |

Mechanistic Postulations in Inflammatory Pathways

The primary postulated mechanism for the anti-inflammatory activity of these indazole derivatives is the inhibition of the COX-2 enzyme. mdpi.comnih.gov Molecular docking calculations support this, suggesting that active indazole compounds share a similar binding mode within the COX-2 active site as known selective inhibitors like rofecoxib. mdpi.comnih.gov

Broader Pharmacological Spectrum of Related Indazole Derivatives (Selected In Vitro Findings)

The pharmacological utility of the indazole scaffold extends beyond antimicrobial and anti-inflammatory applications. mdpi.comresearchgate.net In vitro studies have revealed a diverse range of biological activities, positioning indazole derivatives as versatile structures in drug discovery.

Selected in vitro findings include:

Antiprotozoal Activity: Numerous 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have demonstrated potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds showing greater potency than the reference drug metronidazole. mdpi.comnih.gov

Anticancer Activity: Various indazole derivatives have been evaluated for their in vitro anticancer effects against different cancer cell lines, such as HCT-116 and MDA-MB-231. mdpi.com The mechanism for some of these derivatives involves the inhibition of enzymes critical for cancer cell survival, like poly(ADP-ribose) polymerase (PARP).

VEGFR-2 Kinase Inhibition: A series of 1H-indazole derivatives exhibited significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, a key target in angiogenesis. mdpi.com

Anti-HIV Activity: The indazole nucleus is found in synthetic compounds that possess anti-HIV properties, indicating another potential therapeutic avenue for this scaffold. mdpi.comresearchgate.net

These selected findings illustrate the broad pharmacological spectrum of indazole-containing compounds, making them a subject of continuing interest in medicinal chemistry. mdpi.commdpi.com

Enzyme Inhibition Studies (e.g., Protein Kinase C-β, Nitric Oxide Synthase)

The indazole class of compounds has been identified for its potential to inhibit key enzymes involved in cellular signaling and pathological processes. tandfonline.com

Protein Kinase C-β (PKC-β) Inhibition: A number of synthetically prepared indazoles are known to exhibit a variety of biological activities, including the inhibition of protein kinase C-β (PKC-β). tandfonline.com PKC is a family of enzymes crucial for cellular signal transduction, and specific isoenzymes are implicated as mediators in inflammation and immunity. nih.gov The activation of PKC-β in vascular tissue, for instance, is associated with endothelial dysfunction and insulin (B600854) resistance. nih.gov This activation can inhibit the function of other critical enzymes, such as endothelial nitric oxide synthase. nih.gov The ability of indazole derivatives to inhibit PKC-β suggests a potential therapeutic application in conditions marked by aberrant PKC signaling. tandfonline.com

Nitric Oxide Synthase (NOS) Inhibition: Certain indazole derivatives are recognized as inhibitors of nitric oxide synthase (NOS). tandfonline.comaustinpublishinggroup.com In inflammatory conditions, inducible nitric oxide synthase (iNOS) is responsible for the production of nitric oxide in cells like macrophages. nih.gov While NO is an important effector molecule in the innate immune response, its overproduction is linked to the pathophysiology of various inflammatory diseases. nih.govresearchgate.net Substituted indazoles, such as 7-nitroindazole (B13768) and 4-nitroindazole, have been shown to be potent inhibitors of NOS activity. austinpublishinggroup.com This inhibitory action underscores the anti-inflammatory potential of the indazole scaffold.

| Indazole Derivative Class/Example | Target Enzyme | Reported Biological Context | Reference |

|---|---|---|---|

| Indazole Derivatives | Protein Kinase C-β (PKC-β) | General biological activity screening. | tandfonline.com |

| 7-Nitroindazole | Nitric Oxide Synthase (NOS) | Inhibition of nNOS activity, with antinociceptive and cardiovascular effects. | austinpublishinggroup.com |

| 4-Nitroindazole | Nitric Oxide Synthase (NOS) | Potent inhibition of NOS activity. | austinpublishinggroup.com |

| 2,3-Diphenyl-2H-indazole Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory potential. | researchgate.netnih.gov |

Receptor Modulation (e.g., 5-HT2 Receptor Agonism)

Derivatives of indazole are known to modulate the activity of various cell surface receptors, including serotonin (B10506) (5-HT) receptors. tandfonline.com The 5-HT2 receptor family, which includes subtypes 5-HT2A and 5-HT2C, are G protein-coupled receptors (GPCRs) that are key targets for drugs treating a range of diseases. google.comwikipedia.org

Specifically, 5-HT2 receptor agonism has been identified as a biological activity of certain indazole compounds. tandfonline.com Research into furo-indazole derivatives has led to the identification of potent and selective 5-HT2C receptor agonists. researchgate.net The 5-HT2C receptor is considered an attractive target for developing novel therapies for central nervous system (CNS) disorders, among other conditions. google.comresearchgate.net For example, the compound (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) was found to be a high-affinity 5-HT2C receptor agonist with a high degree of selectivity over the 5-HT2A receptor subtype. researchgate.net

| Compound/Class | Target Receptor | Activity | EC₅₀ Value | Reference |

|---|---|---|---|---|

| Indazole Derivatives | 5-HT₂ Receptor | Agonism | N/A | tandfonline.com |

| (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) | Human 5-HT₂C Receptor | Agonism | 1.0 nM | researchgate.net |

Antioxidant Potential

The potential for antioxidant activity is another area of investigation for heterocyclic compounds, including indazole derivatives. researchgate.net While specific studies on 2-(2-Chlorophenyl)-2H-indazole are limited in this context, related heterocyclic systems such as 2-phenyl-1H-indoles have demonstrated significant antioxidant properties. researchgate.net The antioxidant capacity of these compounds is often evaluated using in vitro assays that measure their ability to scavenge free radicals. omicsonline.org

Commonly used methods to assess antioxidant potential include:

DPPH (2,2-diphenyl-1-picrylhydrazide) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. researchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Assay: This method evaluates the capacity of a substance to neutralize the ABTS radical cation. omicsonline.org

Phosphomolybdenum Reduction Method: This technique assesses the total antioxidant capacity of a compound by measuring the reduction of Molybdenum (VI) to Molybdenum (V). researchgate.net

Studies on 2-phenyl-1H-indole and benzimidazole (B57391) derivatives have shown that compounds with electron-donating substituents tend to be more effective antioxidants. researchgate.net

| Assay Method | Principle | Reference |

|---|---|---|

| DPPH Radical Scavenging | Measures free radical scavenging via hydrogen/electron donation. | researchgate.net |

| ABTS Radical Cation Assay | Evaluates the neutralization of the ABTS radical cation. | omicsonline.org |

| Phosphomolybdenum Reduction | Assesses total antioxidant capacity through Mo(VI) reduction. | researchgate.net |

Anti-leukemic Activity

Among the diverse pharmacological properties of indazole derivatives, anti-leukemic activity has been noted. tandfonline.com This falls under the broader category of anticancer properties, which are frequently reported for this class of compounds. ontosight.aimdpi.com The structural versatility of the indazole ring allows for modifications that can lead to potent cytotoxic effects against cancer cells. The investigation of indazoles for anti-leukemic properties is part of the ongoing effort to develop novel chemotherapeutic agents. tandfonline.com

Soluble Guanylate Cyclase Activation

A significant finding in the study of indazole derivatives is their ability to activate soluble guanylate cyclase (sGC). tandfonline.com The sGC enzyme is a key receptor for nitric oxide (NO) in humans and an important drug target for cardiovascular diseases. nih.gov Activation of sGC leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), an essential intracellular messenger that mediates effects such as the relaxation of smooth muscles and inhibition of platelet activation. googleapis.com

The benzylindazole compound YC-1 is a well-documented example of an sGC activator. tandfonline.com Pharmacological compounds can activate sGC through different mechanisms. nih.gov Some compounds, known as sGC stimulators, work in concert with NO to stabilize the enzyme in its active conformation. nih.gov Others, termed sGC activators, can stimulate the enzyme even in its heme-free, oxidized state. google.co.ug The ability of indazole-based compounds to increase cGMP concentration via sGC activation makes them useful for studying and potentially treating disorders associated with a low cGMP level. googleapis.com

| Compound/Class | Mechanism | Biological Effect | Reference |

|---|---|---|---|

| YC-1 (a benzylindazole) | sGC Activation | Increases cGMP concentration. | tandfonline.com |

| Indazole Derivatives (General) | sGC Activation | Potential therapy for disorders with low cGMP levels. | googleapis.com |

Induction of Cellular Apoptosis

The induction of cellular apoptosis, or programmed cell death, is a critical mechanism for anticancer agents and a known biological activity of certain indazole derivatives. tandfonline.commdpi.com Evasion of apoptosis is a hallmark of cancer cells, which contributes to tumor progression and resistance to therapy. mdpi.com

Indazole-based compounds can trigger apoptosis through various molecular pathways. Research has shown that some derivatives induce apoptosis by activating the caspase cascade, a family of proteases central to the execution of the apoptotic program. nih.gov For example, certain indazole-pyrimidine derivatives were found to significantly increase caspase-3/7 activity, leading to programmed cell death in cancer cells. Furthermore, novel indazole compounds have been developed that enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells. oncotarget.com The notable indazole derivative, Lonidamine, was found to induce apoptosis through a direct effect on mitochondria. tandfonline.com

| Compound/Class | Mechanism/Marker | Cell Line (Example) | Reference |

|---|---|---|---|

| Lonidamine | Induction of apoptosis via mitochondrial effects. | N/A | tandfonline.com |

| Indazole-pyrimidine derivatives | Activation of caspase-3/7. | Cancer cells | |

| 1-Aryl-5-aminoindazole derivatives | Enhancement of TRAIL-induced apoptosis; cleavage of caspase-3 and PARP. | Huh7 (Hepatocellular Carcinoma) | oncotarget.com |

| Quinoxaline-piperazine derivatives (related research area) | Increased BAX/Bcl-2 ratio, caspase-3 level, and P53 expression. | HepG-2 (Hepatocellular Carcinoma) | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 2 Chlorophenyl 2h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2-(2-Chlorophenyl)-2H-indazole, both ¹H and ¹³C NMR, as well as multi-dimensional techniques, have been employed to assign the chemical environment of each atom.

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the protons on both the indazole and the 2-chlorophenyl rings.

In one study, the ¹H NMR spectrum (400 MHz, CDCl₃) showed a singlet at 8.39 ppm, which is attributed to the proton at the C3 position of the indazole ring. rsc.org A series of multiplets were observed in the aromatic region: a multiplet from 7.87 to 7.73 ppm (3H), a multiplet from 7.63 to 7.61 ppm (1H), a multiplet from 7.50 to 7.38 ppm (3H), and a multiplet from 7.21 to 7.17 ppm (1H). rsc.org Another report using a 600 MHz instrument in CDCl₃ provided similar data, with a singlet at 8.34 ppm (1H), and multiplets at 7.80 ppm (1H), 7.74 ppm (1H), 7.70–7.68 ppm (1H), 7.59–7.56 ppm (1H), 7.45–7.40 ppm (2H), 7.35 ppm (1H), and 7.14 ppm (1H). mdpi.com

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 8.39 | s | 1H | H-3 (indazole) | rsc.org |

| 7.87-7.73 | m | 3H | Aromatic | rsc.org |

| 7.63-7.61 | m | 1H | Aromatic | rsc.org |

| 7.50-7.38 | m | 3H | Aromatic | rsc.org |

| 7.21-7.17 | m | 1H | Aromatic | rsc.org |

| 8.34 | d, J = 1.0 Hz | 1H | H-3 (indazole) | mdpi.com |

| 7.80 | dq, J = 8.6, 0.8 Hz | 1H | Aromatic | mdpi.com |

| 7.74 | dt, J = 8.5, 1.0 Hz | 1H | Aromatic | mdpi.com |

| 7.70-7.68 | m | 1H | Aromatic | mdpi.com |

| 7.59-7.56 | m | 1H | Aromatic | mdpi.com |

| 7.45-7.40 | m | 2H | Aromatic | mdpi.com |

| 7.35 | ddd, J = 8.7, 6.6, 1.0 Hz | 1H | Aromatic | mdpi.com |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbon signals are well-resolved and have been assigned based on their chemical shifts and coupling patterns.

A study utilizing a 125 MHz spectrometer in CDCl₃ reported the following chemical shifts. rsc.org Another analysis at 151 MHz in CDCl₃ provided a detailed list of carbon resonances at δ 149.40, 138.60, 130.67, 129.94, 128.97, 128.55, 127.68, 126.92, 125.20, 122.42, 121.99, 120.51, and 117.91 ppm. mdpi.com

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|

| 149.40 | C (Quaternary) | mdpi.com |

| 138.60 | C (Quaternary) | mdpi.com |

| 130.67 | CH (Aromatic) | mdpi.com |

| 129.94 | CH (Aromatic) | mdpi.com |

| 128.97 | CH (Aromatic) | mdpi.com |

| 128.55 | CH (Aromatic) | mdpi.com |

| 127.68 | CH (Aromatic) | mdpi.com |

| 126.92 | C (Quaternary) | mdpi.com |

| 125.20 | CH (Aromatic) | mdpi.com |

| 122.42 | CH (Aromatic) | mdpi.com |

| 121.99 | CH (Aromatic) | mdpi.com |

| 120.51 | CH (Aromatic) | mdpi.com |

While specific multi-dimensional NMR data (like COSY, HSQC, or HMBC) for this compound is not detailed in the provided search results, these techniques are generally crucial for unambiguously assigning proton and carbon signals, especially in complex aromatic systems. mdpi.comtandfonline.com For instance, HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal long-range (2-3 bond) correlations, helping to piece together the connectivity of the molecule. The use of 2D NMR spectra is mentioned as a method for analysis in related indazole structures. nih.gov

13C NMR Chemical Shift Analysis

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

For related 2-aryl-2H-indazoles, HRMS has been used to confirm their molecular formulas. mdpi.comacs.org Although the specific HRMS data for this compound is not explicitly stated in the provided results, the technique is a standard characterization method for such compounds. mdpi.comgrowingscience.com Electron ionization mass spectrometry (EI-MS) on a similar compound, (E)-2-(2-chlorostyryl)-2H-indazole, showed a molecular ion peak [M]⁺ at m/z 254.0617, confirming its molecular formula of C₁₅H₁₁ClN₂. mdpi.com Given the molecular formula of this compound is C₁₃H₉ClN₂, a similar isotopic pattern due to the chlorine atom would be expected.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the search results, X-ray diffraction studies have been performed on analogous indazole derivatives. uchile.clresearchgate.netmdpi.com For example, the molecular structure of 2-(4-chlorophenyl)-3-(2-pyridyl)-2H-indazole has been determined, revealing the spatial arrangement of the different ring systems. nih.gov Such analyses for this compound would be expected to show a non-planar arrangement between the indazole and the 2-chlorophenyl rings due to steric hindrance. The Crystallography Open Database contains structural information for other indazole derivatives, which can serve as a reference for the expected bond lengths and angles in the indazole core. ugr.es

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-N and N=N stretching of the indazole ring. mdpi.commdpi.com For a similar compound, 2-(2-methylbenzyl)-2H-indazole, the FT-IR spectrum showed peaks at 1628, 1607, 1515, and 1495 cm⁻¹, which are characteristic of the indazole ring system. rsc.org Another related compound, 4-(4-chlorophenyl)-4,5-dihydro-2,6-diphenyl-2H-indazol-3ol, displayed IR bands at 3053 cm⁻¹ (aromatic C-H), 1602, 1534, and 1492 cm⁻¹ (aromatic C=C), and 756 cm⁻¹ (C-Cl). tandfonline.com

Spectroscopic Techniques for Tautomeric Discrimination

The differentiation between the 1H- and 2H-tautomeric forms of indazole derivatives is a critical aspect of their structural characterization. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, provide definitive evidence for the unequivocal assignment of the dominant tautomer. thieme-connect.deaustinpublishinggroup.com While N-unsubstituted indazoles typically exist as the 1H-tautomer, N-substitution can favor the formation of the 2H-isomer, such as in this compound. thieme-connect.deuni-muenchen.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between indazole tautomers. The chemical shifts of specific carbon and proton nuclei, as well as nitrogen atoms, are highly sensitive to the electronic environment, which differs significantly between the 1H- and 2H-forms. thieme-connect.dejmchemsci.com

¹³C NMR Spectroscopy: A key diagnostic marker in ¹³C NMR spectra is the chemical shift of the C3 carbon. For 2-substituted 2H-indazoles, the C3 signal appears in a characteristic upfield region (δ 123–124 ppm). thieme-connect.dejmchemsci.com In contrast, the C3 carbon of a 1-substituted 1H-indazole resonates further downfield, typically between δ 132–133 ppm. thieme-connect.dejmchemsci.com This distinct difference allows for unambiguous structural assignment. The provided ¹³C NMR data for this compound aligns with the expected values for a 2H-tautomer. rsc.org

¹H NMR Spectroscopy: While the differences can be more subtle than in ¹³C NMR, the chemical shifts in ¹H NMR spectra can also aid in tautomeric discrimination. The proton at the 3-position (H3) is particularly informative. In 2-substituted 2H-indazoles, the H3 proton typically appears as a singlet in a distinct region of the spectrum. rsc.org For instance, in the spectrum of this compound, the H3 proton is observed as a singlet at δ 8.39 ppm. rsc.org

¹⁵N NMR Spectroscopy: Direct or inverse-detected ¹⁵N NMR spectroscopy offers another layer of confirmation. researchgate.netnih.gov The nitrogen chemical shifts are markedly different for the pyridinic nitrogen of the 1H-tautomer versus the pyrrolic nitrogens of the 2H-tautomer, providing a clear distinction between the two isomeric forms. thieme-connect.denih.gov

The following table summarizes the reported NMR data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment | | 8.39 | s | 1H (H-3) | 150.0 | C-3a/C-7a | | 7.87-7.73 | m | 3H | 141.5 | C-3a/C-7a | | 7.63-7.61 | m | 1H | 130.8 | C (Aryl) | | 7.50-7.38 | m | 3H | 127.2 | CH (Aryl) | | 7.21-7.17 | m | 1H | 124.1 | CH (Indazole) | | | | | 123.2 | CH (Indazole) | | | | | 122.9 | C (Aryl-Cl) | | | | | 122.8 | CH (Indazole) | | | | | 120.4 | CH (Aryl) | | | | | 120.3 | CH (Aryl) | | | | | 119.2 | C-3 | | | | | 118.0 | CH (Aryl) | Data sourced from a study on the efficient synthesis of 2-aryl-2H-indazoles. rsc.org Note: Specific assignments for all aromatic carbons are complex due to overlapping signals and are based on general indazole chemical shift ranges.

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of 1H- and 2H-indazole tautomers are distinctly different due to their differing electronic structures. thieme-connect.de 1H-Indazoles possess benzenoid characteristics, whereas 2-substituted 2H-indazoles have an ortho-quinoid character. nih.gov This fundamental difference is reflected in their UV-Vis spectra. Specifically, 2-alkyl-2H-indazoles exhibit a characteristic broad absorption band at longer wavelengths, typically ranging from approximately 275 nm to 300 nm. thieme-connect.de In contrast, the spectra of 1H-indazole and its 1-substituted derivatives are nearly identical to each other but differ significantly from the 2H-isomers. thieme-connect.de The analysis of the absorption maxima (λmax) can, therefore, serve as a complementary method to NMR for tautomer identification. nih.gov

Computational Chemistry and Theoretical Investigations of 2 2 Chlorophenyl 2h Indazole and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. For the 2-(2-chlorophenyl)-2H-indazole scaffold, these methods elucidate the electronic characteristics that govern its stability, reactivity, and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of indazole derivatives. academie-sciences.frarpgweb.com DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), allow for the optimization of molecular geometry and the determination of electronic properties. academie-sciences.frarpgweb.combohrium.com These studies establish a direct link between the molecular structure of indazole derivatives and their chemical reactivities. arpgweb.com

For this compound, DFT analysis reveals how the electronic distribution across the molecule is influenced by its constituent parts: the indazole core and the 2-chlorophenyl substituent. arpgweb.com The electron-withdrawing nature of the chlorine atom and the aromatic systems affects the electron density on the heterocyclic ring, which is crucial for understanding and predicting the molecule's behavior in chemical reactions and biological interactions. researchgate.netasianresassoc.org Theoretical calculations on similar substituted indazoles have been shown to be consistent with experimental results, validating the use of DFT for predicting molecular properties. bohrium.com

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.bryoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. rsc.org

The analysis of HOMO and LUMO distributions shows where the molecule is most likely to undergo electrophilic or nucleophilic attack. In analogs, the HOMO is often localized on the indazole ring system, while the LUMO may have significant contributions from the substituted phenyl ring. From the HOMO and LUMO energies, key global reactivity descriptors can be calculated to quantify the molecule's reactivity. bibliotekanauki.pltandfonline.com

Table 1: Representative Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance for Reactivity |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. rsc.org |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron; relates to the molecule's electron-donating ability. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added; relates to the molecule's electron-accepting ability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the tendency of the molecule to attract electrons. tandfonline.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. rsc.orgnih.gov |

| Electrophilicity Index (ω) | χ² / 2η | Quantifies the electrophilic character of a molecule. tandfonline.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. researchgate.netresearchgate.net

For this compound, the MEP map would show distinct regions of varying electrostatic potential.

Negative Regions (Red/Yellow): These areas have high electron density and are susceptible to electrophilic attack. Such regions are expected to be concentrated around the nitrogen atoms of the pyrazole (B372694) ring, which possess lone pairs of electrons. researchgate.netuni-muenchen.de

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. These are typically found around the hydrogen atoms attached to the aromatic rings. researchgate.netnih.gov

Neutral Regions (Green): These areas have a near-zero potential.

The MEP analysis provides a clear, visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis. asianresassoc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals, and quantifies delocalization effects within a molecule. dntb.gov.uasmolecule.com This method examines the interactions between filled (donor) and empty (acceptor) orbitals and calculates their stabilization energy (E(2)), which indicates the intensity of the interaction.

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)* | Interaction Type |

|---|---|---|---|

| LP (N) on pyrazole ring | σ* (C-C) in indazole | High | Lone Pair → Antibonding (σ) |

| LP (N) on pyrazole ring | π* (C=C) in indazole | Moderate | Lone Pair → Antibonding (π) |

| π (C=C) in indazole ring | π* (C=C) in phenyl ring | Moderate | π → π* Delocalization |

| π (C=C) in phenyl ring | π* (C=C) in indazole ring | Moderate | π → π* Delocalization |

*Stabilization energy values are illustrative and depend on the specific molecular geometry and calculation level.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Modeling and Docking Studies

Molecular modeling, particularly docking, is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. For indazole derivatives, these studies are instrumental in identifying potential biological targets and explaining their mechanism of action at a molecular level.

Docking studies on analogs of this compound have revealed potential interactions with several important protein targets implicated in various diseases. These in silico analyses help rationalize observed biological activities and guide the design of more selective and potent inhibitors. mdpi.com

Cyclooxygenase-2 (COX-2): Several 2,3-diphenyl-2H-indazole derivatives have been evaluated as potential anti-inflammatory agents through their interaction with COX-2. mdpi.comresearchgate.net Docking studies suggest that these compounds can adopt a binding mode similar to known COX-2 inhibitors like rofecoxib. mdpi.com The indazole core and its substituents form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site. researchgate.net

Kinase Inhibition (MAPK1, VEGFR-2): Indazole-sulfonamide derivatives have shown strong binding affinities for Mitogen-Activated Protein Kinase 1 (MAPK1), a key protein in cancer-related signaling pathways. mdpi.com Docking simulations reveal interactions with amino acid residues in the MAPK1 active site. mdpi.com Similarly, other indazole analogs have been studied as potential ligands for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another important target in cancer therapy. researchgate.net

Trypanothione Reductase (TryR): In the search for new antiprotozoal agents, indazole derivatives have been docked against Trypanothione Reductase (TryR) from Leishmania infantum. nih.gov These studies have shown that the compounds can fit favorably into the enzyme's active site, forming a network of hydrophobic and hydrophilic interactions, indicating their potential as antileishmanial agents. nih.gov

DNA Gyrase: Novel indazole derivatives have also been docked against the DNA gyrase enzyme, a target for antibacterial agents, showing favorable binding interactions. jmchemsci.com

Table 3: Summary of Potential Biological Targets and Interactions for Indazole Analogs

| Biological Target | Disease Area | Key Interacting Residues (in analogs) | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | Arg513, His90, Val523 | Hydrogen bonds, Hydrophobic interactions mdpi.comresearchgate.net |

| MAPK1 | Cancer | Lys54, Met108, Asp167 | Hydrogen bonds, π-sulfur, Halogen bonds mdpi.com |

| VEGFR-2 | Cancer | Cys919, Asp1046, Glu885 | Hydrogen bonds, π-π stacking researchgate.net |

| Trypanothione Reductase (TryR) | Leishmaniasis | Thr335, Gly320, Trp21 | Hydrogen bonds, Hydrophobic interactions nih.gov |

| DNA Gyrase (e.g., 1kzn) | Bacterial Infections | Asp81, Gly85, Arg84 | Hydrogen bonds, Hydrophobic interactions jmchemsci.com |

Binding Affinity Predictions and Scoring Functions

In the field of computational drug discovery, predicting the binding affinity between a small molecule (ligand) and its biological target (typically a protein) is a critical step. This process is heavily reliant on molecular docking simulations, which are evaluated using scoring functions. researchgate.net Scoring functions are computational methods used to estimate the strength of the non-covalent interactions, often referred to as the binding energy, between a ligand and a receptor after they have been docked. researchgate.netfrontiersin.org A lower, more favorable docking score generally indicates a stronger, more stable interaction. researchgate.net

These functions are broadly categorized into four main types: physics-based, empirical, knowledge-based, and machine learning-based. frontiersin.org

Physics-based (or force-field-based) functions calculate the binding energy by summing up individual energy terms like van der Waals forces and electrostatic interactions. researchgate.net

Empirical functions use regression analysis on a set of known protein-ligand complexes with experimentally determined binding affinities to derive a linear combination of weighted energy terms. researchgate.netnih.gov These terms often account for interactions such as hydrogen bonds, ionic interactions, and hydrophobic effects. nih.gov

Knowledge-based functions derive statistical potentials from the frequency of atom-pair contacts observed in large databases of experimentally determined 3D structures. frontiersin.org

Machine learning-based functions employ advanced algorithms, such as deep learning and support vector machines, to learn complex relationships from structural data and predict binding affinities, often outperforming classical methods. frontiersin.orgarxiv.org

For analogs of this compound, computational studies have utilized these techniques to predict their potential as therapeutic agents. For instance, in silico evaluations of 2,3-diphenyl-2H-indazole derivatives were performed to assess their anti-inflammatory potential against the human cyclooxygenase-2 (COX-2) enzyme. mdpi.comresearchgate.net Docking calculations suggested that these compounds adopt a binding mode similar to that of known COX-2 inhibitors. mdpi.comresearchgate.net Such studies rely on scoring functions to rank different binding poses and to provide an estimate of the binding affinity, thereby guiding the selection of compounds for further experimental testing. mdpi.comresearchgate.net The accuracy of these predictions is continually being improved through the development of more sophisticated scoring functions, such as hybrid approaches that combine empirical and knowledge-based methods. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the variations in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are quantified by molecular descriptors. researchgate.net

The development of a QSAR model involves several key stages:

Data Set Preparation : A collection of compounds with known biological activities is assembled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical, among others. researchgate.netnih.gov

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to create a mathematical equation that links the most relevant descriptors to the biological activity. frontiersin.org

Model Validation : The model's statistical significance and predictive ability are rigorously assessed using various metrics and validation techniques to ensure its robustness and reliability.

Predictive QSAR models have been developed for various indazole analogs to understand the structural requirements for their biological activities. For example, QSAR studies have been conducted on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles to elucidate the key features responsible for their antimicrobial activity. researchgate.net These models help in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent derivatives.

In one such study, a series of hexahydroindazole derivatives were synthesized and tested for antimicrobial activity. researchgate.net The results showed that compounds like 3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole were among the most active. researchgate.net A subsequent QSAR analysis established a quantitative link between the structural features and the observed activity, indicating that specific substitutions significantly influence the antimicrobial potential. researchgate.net Similarly, QSAR studies on indazole N-oxide derivatives have been performed to understand their antiprotozoal activity against parasites like Trypanosoma cruzi. uchile.cl These predictive models are invaluable tools in medicinal chemistry for the rational design of new dual-action agents, such as those with combined antimicrobial and anti-inflammatory properties. mdpi.comresearchgate.net

A crucial outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors provide insight into the physicochemical properties that govern the molecule's interaction with its biological target. researchgate.net For indazole derivatives, various types of descriptors have been found to be important.

In a QSAR study on the antimicrobial activity of hexahydroindazoles, topological parameters were identified as being particularly important. researchgate.net Specifically, the Kier & Hall connectivity indices ²χ (chi-2) and ²χv (chi-2 valence) were crucial in defining the activity. researchgate.net These topological descriptors encode information about the branching and connectivity of atoms within the molecule.

Other studies have highlighted the importance of different classes of descriptors. The following table provides examples of descriptor types commonly used in QSAR modeling and their physical meaning. researchgate.netnih.gov

| Descriptor Type | Example | Physical Meaning |

| Topological | Connectivity Indices (χ) | Encodes the degree of branching and connectivity in the molecular graph. nih.gov |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. |

| Thermodynamic | Molar Refractivity | Represents the molar polarizability of a compound and is related to its volume. |

| Spatial/Steric | van der Waals Surface Area | Describes the surface area of the molecule, influencing how it fits into a binding site. nih.gov |

| Hydrophobicity | LogP | Measures the partitioning of a compound between an octanol (B41247) and water phase, indicating its lipophilicity. |

The identification of such key descriptors is fundamental for guiding the structural optimization of lead compounds to enhance their desired biological activity. frontiersin.org For instance, findings that electron-withdrawing groups on the phenyl ring favor antiprotozoal activity can direct chemists to synthesize new analogs with this feature. researchgate.net

Development of Predictive Models for Biological Activity

Advanced Topological Analysis

Advanced topological analysis methods provide profound insights into the electronic structure and intermolecular interactions that govern the properties and crystal packing of molecules. Techniques like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for interpreting complex chemical systems.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated for a molecule by partitioning the crystal space based on the electron density of the summed, non-interacting atoms (the promolecule). nih.gov The surface is colored according to different properties, most commonly the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. nih.gov

For a compound containing a 4-chlorophenyl group, 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide, a Hirshfeld analysis revealed the relative contributions of various interactions to the crystal packing. iucr.org The analysis provides a detailed picture of how molecules interact with their neighbors, which is crucial for understanding crystal stability and polymorphism.

Table: Hirshfeld Surface Interaction Contributions for a Chlorophenyl Analog iucr.org

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 37.3% |

| Cl···H/H···Cl | 17.6% |

| O···H/H···O | 11.1% |

| C···H/H···C | 10.9% |

This data shows that non-specific H···H contacts are the most abundant, while specific interactions involving the chlorine, oxygen, and nitrogen atoms also play significant roles in stabilizing the crystal structure. iucr.org

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density (ρ(r)) into distinct atomic basins. amercrystalassn.orgresearchgate.net This is achieved by analyzing the topology of the electron density gradient vector field (∇ρ(r)). An atom is defined as a region of space bounded by a "zero-flux surface," across which the gradient vector field does not pass. amercrystalassn.org

QTAIM allows for a physically grounded definition of atoms within a molecule and the chemical bonds between them. amercrystalassn.org Key features of the electron density topology, known as critical points, are used to characterize the chemical structure. A bond critical point (BCP) is a point on the path between two nuclei where ∇ρ(r) = 0, indicating the presence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude and the value of its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction (e.g., covalent vs. closed-shell interactions like hydrogen bonds). amercrystalassn.orgresearchgate.net

This theory offers a powerful framework for:

Defining atoms and molecular structure: It provides a quantum mechanical basis for the concept of an atom within a molecule. amercrystalassn.org

Characterizing chemical bonds: QTAIM analysis can differentiate between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.

Analyzing non-covalent interactions: It is widely used to study hydrogen bonds and other weak interactions that are crucial in supramolecular chemistry and biological systems. acs.orgresearchgate.net

The application of QTAIM can elucidate the intricate network of bonding and intermolecular forces that determine the structure and reactivity of this compound and its analogs, offering a deeper understanding than less rigorous methods. rsc.orgarxiv.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Theoretical Studies on Tautomerism and Conformational Landscape

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. austinpublishinggroup.com Theoretical calculations and experimental studies have been pivotal in understanding the tautomeric preferences and conformational landscapes of these compounds.

Tautomerism: For the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer by approximately 2.3 kcal/mol. austinpublishinggroup.com This preference is often maintained in both the ground and excited states and is not typically reversed by solvent effects. austinpublishinggroup.com Computational studies, including those using AM1/B3LYP methods, have explored the tautomerism of various substituted indazoles. austinpublishinggroup.com For instance, density functional theory (DFT) calculations performed on N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide, an analog with a dichlorophenyl substituent, confirmed that the 1H tautomer is significantly more stable than the 2H form, a finding consistent with its crystal structure. science.gov The stability of the 1H-indazole form is often attributed to its aromaticity. science.gov In the case of this compound, the nitrogen at position 2 is substituted, which locks the molecule in the 2H-indazole form, preventing tautomerization to the 1H form. Theoretical studies on related 2-aryl-2H-indazoles confirm the stability of this isomeric form once synthesized. bohrium.com

Cheminformatic Analysis and Activity Landscape Studies

Cheminformatic and activity landscape studies are essential for mapping the structure-activity relationships (SAR) of a series of compounds and identifying key structural features responsible for their biological effects. researchgate.net Such analyses have been performed on 2-phenyl-2H-indazole derivatives, providing valuable insights into the activity of this compound analogs. researchgate.netnih.gov

Structure-Activity Relationship (SAR): Studies on a series of 2-phenyl-2H-indazole derivatives have revealed that substituents on the 2-phenyl ring significantly modulate their antiprotozoal activity against parasites like E. histolytica, G. intestinalis, and T. vaginalis. researchgate.netnih.gov A key finding from these studies is that the presence of electron-withdrawing groups on the phenyl ring generally enhances antiprotozoal activity. researchgate.netnih.gov For example, compounds with a chloro or methoxycarbonyl group at the para-position of the phenyl ring, such as 2-(4-chlorophenyl)-2H-indazole, have demonstrated potent activity against all three protozoa. mdpi.com This suggests that the electronic properties of the phenyl ring are crucial for the compound's mechanism of action.

Activity Landscape and Property Space: Activity landscape analysis, often visualized using Structure-Activity Similarity (SAS) maps, helps to understand the SAR continuity. researchgate.net For 2-phenyl-2H-indazole derivatives, these maps have shown a continuous SAR, meaning that small changes in chemical structure lead to gradual changes in biological activity. researchgate.netnih.gov This is a desirable feature in lead optimization, as it suggests a lower probability of "activity cliffs" where minor structural modifications cause a drastic loss of potency. Analysis of the chemical property space has shown that these indazole derivatives occupy a distinct area compared to other antiprotozoal agents like benzimidazoles, indicating a potentially different mode of action or pharmacological profile. researchgate.net The table below summarizes the reported antiprotozoal activities for selected 2-aryl-2H-indazole analogs.

| Compound Name | Substituent (R) | IC₅₀ (µM) vs E. histolytica | IC₅₀ (µM) vs G. intestinalis | IC₅₀ (µM) vs T. vaginalis | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-2H-indazole | H | 0.83 | 1.18 | 1.12 | mdpi.com |

| 2-(4-Chlorophenyl)-2H-indazole | 4-Cl | 0.38 | 0.45 | 0.54 | mdpi.com |

| 4-(2H-Indazol-2-yl)benzonitrile | 4-CN | 0.46 | 0.89 | 0.99 | researchgate.net |

| Methyl 4-(2H-indazol-2-yl)benzoate | 4-COOCH₃ | 0.39 | 0.59 | 0.74 | mdpi.com |

| 2-(4-(Methylthio)phenyl)-2H-indazole | 4-SCH₃ | 0.66 | 1.08 | 1.01 | mdpi.com |

| 2-(4-Nitrophenyl)-2H-indazole | 4-NO₂ | 0.42 | 0.81 | 0.92 | researchgate.net |

Conclusion and Outlook for Future Research on 2 2 Chlorophenyl 2h Indazole

Summary of Current Research Landscape and Key Findings

The indazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. pnrjournal.comresearchgate.net This framework exists in two tautomeric forms, 1H- and 2H-indazole, both of which are crucial in the development of therapeutic agents. pnrjournal.com The 2H-indazole motif, in particular, is present in numerous bioactive molecules and approved drugs, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. researchgate.netnih.govresearchgate.net

Research into 2-aryl-2H-indazoles has primarily focused on two key areas: synthesis and biological evaluation.

Synthesis: The selective synthesis of 2H-indazoles has been a significant area of investigation, as direct alkylation or arylation of the indazole ring often yields a mixture of N-1 and N-2 isomers. pnrjournal.com Modern synthetic methods have been developed to overcome this challenge and provide regioselective access to 2H-indazoles. One notable method involves the [3 + 2] dipolar cycloaddition of arynes with sydnones, which proceeds under mild conditions to produce 2H-indazoles in good to excellent yields. organic-chemistry.org Another approach is the C–H functionalization of the 2H-indazole core, which allows for the late-stage introduction of various functional groups, enhancing molecular diversity. rsc.org

Biological Activity: Derivatives of 2H-indazole have been extensively studied for their therapeutic potential. For instance, various 2-aryl-2H-indazole derivatives have been synthesized and evaluated for their antiprotozoal activity against pathogens like Giardia intestinalis and Trichomonas vaginalis, with some compounds showing greater potency than the standard drug metronidazole. pnrjournal.com In the realm of oncology, the indazole core is a key component of several kinase inhibitors, including commercially available drugs like Axitinib and Pazopanib. nih.gov Research has shown that modifications at the 2-position of the indazole ring can significantly influence the biological activity of these compounds. nih.gov

Identification of Knowledge Gaps and Untapped Potential

Despite the broad interest in the 2H-indazole scaffold, there are significant knowledge gaps concerning the specific derivative, 2-(2-chlorophenyl)-2H-indazole.

Lack of Specific Biological Data: There is a notable absence of publicly available data on the biological activities of this compound. Its potential as an anticancer, anti-inflammatory, or antimicrobial agent remains unexplored.

Limited Physicochemical Characterization: Detailed physicochemical properties, such as solubility, stability, and lipophilicity, which are crucial for drug development, have not been reported for this specific compound.

Unexplored Structure-Activity Relationships (SAR): The influence of the 2-chlorophenyl substituent on the biological activity of the 2H-indazole core has not been systematically studied. Understanding the SAR is critical for optimizing the compound's therapeutic potential.

Mechanism of Action: Without biological data, the mechanism by which this compound might exert a therapeutic effect is entirely unknown.

The untapped potential of this compound lies in its structural features. The 2-chlorophenyl group can influence the molecule's conformation and electronic properties, potentially leading to unique interactions with biological targets.

Proposed Directions for Advanced Chemical Synthesis and Derivatization

Future research should focus on the efficient synthesis of this compound and the creation of a library of related derivatives to explore structure-activity relationships.

Optimization of Existing Synthetic Routes: While general methods for 2H-indazole synthesis exist, a study dedicated to optimizing the synthesis of this compound would be beneficial. This could involve exploring different catalysts, reaction conditions, and starting materials to improve yield and purity.

Derivatization Strategies: A systematic derivatization of the parent compound would be a crucial next step. The following table outlines potential derivatization strategies:

| Modification Site | Proposed Modifications | Rationale |